1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride
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Overview
Description
1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride typically involves the quaternization of 4-(piperidin-1-yl)pyridine with benzyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether. The crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The exact mechanism depends on the specific enzyme or receptor involved.
Comparison with Similar Compounds
1-Benzyl-4-(piperidin-1-yl)pyridin-1-ium chloride can be compared with other similar compounds such as:
1-Benzyl-4-(piperidin-1-yl)piperidine: Similar structure but with a piperidine ring instead of a pyridine ring.
1-Benzyl-4-(pyridin-2-yl)piperidine: Contains a pyridine ring at a different position.
1-Benzyl-4-(piperidin-1-yl)benzene: Contains a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
126630-95-3 |
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Molecular Formula |
C17H21ClN2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-benzyl-4-piperidin-1-ylpyridin-1-ium;chloride |
InChI |
InChI=1S/C17H21N2.ClH/c1-3-7-16(8-4-1)15-18-13-9-17(10-14-18)19-11-5-2-6-12-19;/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2;1H/q+1;/p-1 |
InChI Key |
CTDHCIWSEUMBEL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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